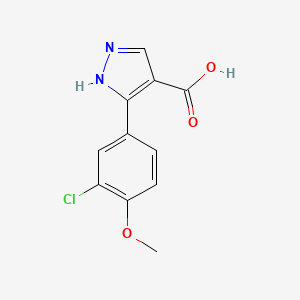

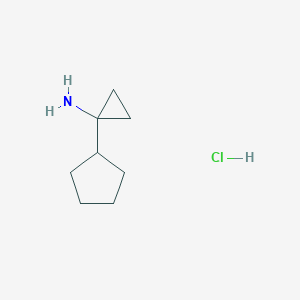

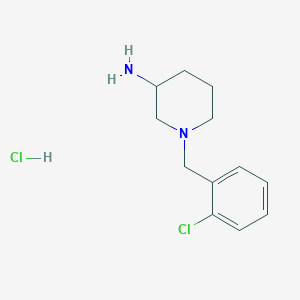

![molecular formula C6H4BrN3 B3032287 2-Bromo-1H-imidazo[4,5-b]pyridine CAS No. 1380245-88-4](/img/structure/B3032287.png)

2-Bromo-1H-imidazo[4,5-b]pyridine

説明

2-Bromo-1H-imidazo[4,5-b]pyridine is a brominated heterocyclic compound that is part of the imidazo[4,5-b]pyridine family. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives can be achieved through various methods. One efficient approach for synthesizing polysubstituted imidazo[1,2-a]pyridines involves microwave-assisted one-pot cyclization combined with Suzuki coupling and palladium-catalyzed heteroarylation, starting from 2-amino-5-halogenopyridines and other reagents to obtain good yields of the desired products . Another method includes a palladium-catalyzed cascade reaction starting from 2-(2-bromophenyl)imidazo[1,2-a]pyridines to synthesize hybrid structures with indenone or chromenone . Additionally, copper-mediated aerobic oxidative coupling has been used to synthesize 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides . These methods demonstrate the versatility in synthesizing brominated imidazo[4,5-b]pyridine derivatives.

Molecular Structure Analysis

The molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been elucidated using single-crystal X-ray diffraction data. The compound crystallizes in the monoclinic space group, and its structure is stabilized by π-π interactions and intermolecular hydrogen bonding .

Chemical Reactions Analysis

The reactivity of imidazo[4,5-b]pyridine derivatives can be explored through various chemical reactions. For instance, the synthesis of new 6-bromo-imidazo[4,5-b]pyridine derivatives has been achieved by condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions . These reactions highlight the potential of brominated imidazo[4,5-b]pyridine derivatives to undergo further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated imidazo[4,5-b]pyridine derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the density and molecular geometry of these compounds in the solid state . Additionally, the synthesis and structural elucidation of these derivatives, including their intermolecular interactions, have been supported by various spectroscopic techniques such as NMR and mass spectrometry .

科学的研究の応用

Corrosion Inhibition

2-Bromo-1H-imidazo[4,5-b]pyridine derivatives have been evaluated for their performance in inhibiting mild steel corrosion. Studies have shown high inhibition performance for these derivatives in acidic environments, indicating their potential as corrosion inhibitors for mild steel. The effectiveness of these inhibitors has been supported by various methods including potentiodynamic polarization, electrochemical impedance spectroscopy, and computational approaches (Saady et al., 2021).

Antimicrobial and Anticancer Activity

Imidazo[4,5-b]pyridine derivatives have been synthesized and screened for their antimicrobial and anticancer activities. Certain derivatives have shown promising antibacterial, antifungal, and anticancer properties, suggesting the potential of imidazo[4,5-b]pyridine moiety as a template for the development of new therapeutic agents (Shelke et al., 2017).

Synthesis Techniques and Derivatives

Advanced synthesis techniques have been developed for imidazo[4,5-b]pyridine derivatives, leading to higher yields and cleaner reactions. These methods have been applied to the synthesis of compounds with potential applications in various domains including fluorescent materials and potential inhibitors for specific enzymes (Zhou et al., 2016). Moreover, novel derivatives have been synthesized and their structures elucidated through methods like X-ray crystallography, offering insights into their potential as tyrosyl-tRNA synthetase inhibitors (Jabri et al., 2023).

Application in Organic Synthesis

There has been progress in using this compound and its derivatives in organic synthesis. Methods like microwave-assisted Pd/Cu co-catalysis have been used for direct alkenylation, leading to the synthesis of compounds with unique properties like solvatofluorochromic properties (Baladi et al., 2016). These findings highlight the versatility of this compound in synthetic chemistry.

Other Applications

Additional research has explored various other applications of this compound derivatives, including their role as intermediates in the synthesis of biologically active compounds and their use in the preparation of other heterocyclic compounds with potential pharmaceutical applications (Wang et al., 2016).

作用機序

Target of Action

Imidazo[4,5-b]pyridine derivatives have been reported as antagonists of various biological receptors, including angiotensin ii and thromboxane A2 . They have also been evaluated for their potential as purine bioisosteres .

Mode of Action

Some imidazo[4,5-b]pyridine derivatives have been reported to exert their activity by intercalating into dsdna .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives have been synthesized for their potential applications in synthetic and medicinal chemistry, particularly as promising purine bioisosteres .

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, can improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Some imidazo[4,5-b]pyridine derivatives have shown potent antiproliferative activity, inhibiting cancer cell proliferation and migration .

Action Environment

Imidazopyridine and its derivatives have been extensively studied as potential inhibitors of acid corrosion because of their inhibition properties at relatively low concentrations in a highly corrosive environment .

将来の方向性

Imidazo[4,5-b]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . This suggests that they could have significant potential in the development of new drugs .

特性

IUPAC Name |

2-bromo-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINBQSYQJRHYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594401 | |

| Record name | 2-Bromo-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1380245-88-4 | |

| Record name | 2-Bromo-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1':3',1''-Terphenyl]-4,4''-diol](/img/structure/B3032208.png)

![7-(((2-aminoethyl)thio)methyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3032209.png)

![3-(5,7-Dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3032210.png)

![6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B3032221.png)

![3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3032224.png)